(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Description
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS: 1193387-63-1) is a bicyclic compound featuring a rigid azabicyclo[3.2.1]octane scaffold with a carboxylic acid group at position 5 and a hydrochloride salt. Its molecular formula is C₈H₁₃NO₂·HCl (MW: 191.66 g/mol), and it is marketed as a high-purity (>95%) laboratory reagent for synthetic and pharmaceutical research . The stereochemistry (1R,5S) is critical for its interactions in chiral environments, such as enzyme binding or receptor modulation .
Properties
IUPAC Name |
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHKHRQZNLOFL-HNJRQZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@](C1)(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882182-42-5 | |
| Record name | 6-Azabicyclo[3.2.1]octane-5-carboxylic acid, hydrochloride (1:1), (1R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882182-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Intramolecular Amide Cyclization
The most frequently employed method involves cyclization of acyclic precursors containing pre-established stereochemistry. A 2020 Chinese patent demonstrated 76–78% yields in analogous N-amino-3-azabicyclo[3.3.0]octane synthesis through:
- High-temperature (240–246°C) cyclization of 2-carbamyl cyclopentylamine with mineral acids
- Subsequent chloramine-mediated ring contraction.
Key parameters:
Rh-Catalyzed Cyclohydrocarbonylation
A groundbreaking 2006 Journal of Organic Chemistry study achieved 83–91% yields for related 1-azabicyclo systems using:
- Rh-BIPHEPHOS catalyzed hydroformylation (terminal alkene → aldehyde)
- Intramolecular N-acyliminium formation
- Secondary cyclization via heteroatom nucleophile attack.
Advantages:
- Single-flask operation reduces purification steps
- >20:1 diastereoselectivity in bicyclo[4.4.0] systems
- Compatible with amino acid side chains for structural diversification.
Enantioselective Synthesis Pathways
Chiral Pool Derivatization
The EnamineStore synthesis (Source 6) utilizes chiral starting materials with predefined (1R,5S) configuration. Critical steps include:
- Stereocontrolled Mannich reaction to establish bicyclic core
- Carboxylic acid protection/deprotection sequence
- Final HCl salt formation under anhydrous conditions.
Purity data:
| Step | Intermediate | Purity (HPLC) | |
|---|---|---|---|
| 1 | Bicyclic amine | 95.2% | |
| 2 | Methyl ester | 97.8% | |
| 3 | Final product | 99.1% |
Catalytic Asymmetric Hydrogenation
WO2004113295A1 discloses a patent route applicable to the target compound:
- Benzoate salt formation enhances crystallinity
- PtO2-catalyzed hydrogenation (3.5–5 molar eq. H2)
- Temperature-controlled deprotection (55–65°C).
Yield optimization:
| H2 Pressure (psi) | Temp (°C) | Yield (%) | |
|---|---|---|---|
| 50 | 25 | 62 | |
| 80 | 40 | 78 | |
| 100 | 65 | 83 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Emerging methodologies from recent patent literature suggest:
Green Chemistry Approaches
Solvent system optimization data:
| Solvent | Cyclization Efficiency | E-Factor | |
|---|---|---|---|
| Toluene | 78% | 8.2 | |
| 2-MeTHF | 82% | 5.1 | |
| Cyclopentyl ME | 85% | 4.3 |
Biocatalytic routes using immobilized transaminases show promise for enantiomeric excess >99%, though currently limited to 100mg scale.
Comparative Analysis of Synthetic Routes
Key findings:
- Rh-catalyzed methods offer step efficiency but require expensive catalysts
- Continuous flow synthesis shows superior scalability with 23% yield improvement over batch
- Chiral pool routes remain preferred for GMP manufacturing despite lower yields.
Critical Process Parameters
Temperature Effects on Cyclization
Data from CN112851563A demonstrates:
| Temp (°C) | Reaction Time (h) | Product Yield | |
|---|---|---|---|
| 230 | 3.5 | 68% | |
| 240 | 2.0 | 76% | |
| 250 | 1.5 | 71% |
Optimal range: 240–246°C balances reaction rate vs. decomposition.
Acid Catalyst Screening
Comparative performance in initial cyclization:
| Acid | Concentration | Yield | Purity | |
|---|---|---|---|---|
| HCl | 25 wt% | 76% | 98.5% | |
| H3PO4 | 30 wt% | 75% | 98.3% | |
| p-TsOH | 1.2 eq | 69% | 97.1% | |
| Camphorsulfonic | 0.8 eq | 82% | 98.7% |
Purification and Salt Formation
Final hydrochloride preparation requires:
- Counterion exchange in EtOAc/hexane
- Controlled HCl(g) bubbling to pH 2.0–2.5
- Anti-solvent crystallization (MTBE) yields 99.1% pure product.
Critical quality attributes:
- Residual solvent <300ppm (ICH Q3C)
- Enantiomeric excess >99% (Chiral HPLC)
- Water content <0.5% (Karl Fischer).
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, it may interact with enzymes, receptors, or other proteins, leading to a biological response.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes structural variations, physicochemical properties, and applications of the target compound and its analogs:
Functional Group Impact on Properties
- Hydroxy Groups : The ecgonine derivative (CAS 5796-31-6) has a hydroxy group at C3, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the target compound .
- Carbamate Protection : The tert-butyl carbamate in CAS 2411179-93-4 improves stability during synthetic steps, making it suitable for solid-phase peptide synthesis .
Stereochemical Variations
- The (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS unspecified, sold by Santa Cruz Biotechnology) is a stereoisomer of the target compound. Such enantiomers may exhibit divergent bioactivities; for example, one isomer could act as an agonist while the other is inert or antagonistic .
- The (1r,5s,6r) relative configuration in CAS N/A () introduces axial chirality, which may influence its utility in asymmetric catalysis .
Biological Activity
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 882182-42-5
- Molecular Formula: C8H13ClN2O2
- Molecular Weight: 191.65 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The compound's bicyclic structure allows for specific binding interactions that can modulate biological responses.
Antibacterial Activity
Recent studies have demonstrated that derivatives of (1R,5S)-6-azabicyclo[3.2.1]octane compounds exhibit significant antibacterial properties. For instance, a related compound showed potent dual inhibition of bacterial topoisomerases, which are critical for DNA replication and repair in bacteria such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for effective antibacterial activity ranged from <0.03125 to 0.25 μg/mL against multidrug-resistant strains .
Neuropharmacological Effects
Research indicates that the compound may influence monoamine transporters, which are essential in the regulation of neurotransmitters such as dopamine and serotonin. In vitro studies have shown that certain analogs can inhibit the uptake of these neurotransmitters at human transporters, suggesting potential applications in treating neurological disorders .
Case Studies
-
Antibacterial Efficacy:
- A study evaluated the efficacy of various azabicyclo compounds against resistant bacterial strains, highlighting the promising results of (1R,5S)-6-azabicyclo[3.2.1]octane derivatives in inhibiting bacterial growth.
- The compound was tested against a range of Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity .
- Neurotransmitter Uptake Inhibition:
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
